N-Cyclopentyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide
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Description
“N-Cyclopentyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide” is a chemical compound with the molecular formula C10H16N2O3. It is a derivative of oxazolidinone, a five-membered heterocyclic ring with the formula (CH2)3(NH)O .
Synthesis Analysis
The synthesis of oxazolidinone derivatives has been extensively studied. One approach involves the condensation of 2-aminoalcohols with aldehydes and ketones . In the case of rivaroxaban, an anticoagulant agent that is a derivative of oxazolidinone, the synthesis involves the condensation of 4-(4-aminophenyl)-3-morpholinone with an alternate synthon in dimethylsulfoxide (DMSO) as a solvent and triethylamine as a base .Molecular Structure Analysis
The molecular structure of “N-Cyclopentyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide” is based on the oxazolidinone ring, which is a five-membered heterocyclic ring with the formula (CH2)3(NH)O . The N-Cyclopentyl and acetamide groups are attached to the oxazolidinone ring.Chemical Reactions Analysis
Oxazolidines, including “N-Cyclopentyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide”, are prone to hydrolysis, which is the reverse of their synthesis . They can also undergo various other reactions, depending on the substituents present on the oxazolidinone ring.Future Directions
The future directions for the study of “N-Cyclopentyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide” and similar oxazolidinone derivatives could involve further exploration of their synthesis, chemical reactions, and potential biological activities. The development of more efficient and environmentally friendly synthetic methods is a key area of research .
properties
IUPAC Name |
N-cyclopentyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c13-9(11-8-3-1-2-4-8)7-12-5-6-15-10(12)14/h8H,1-7H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMHHGLUUKILMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2CCOC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopentyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide |
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